GSK3395879

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

GSK3395879 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include organic solvents like DMSO and catalysts specific to the reaction type. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GSK3395879 is widely used in scientific research to study the biology of TRPV4 channels. It has been shown to inhibit TRPV4-mediated pulmonary edema in an in vivo rat model . This compound is also used in the development of new heart failure medicines and as a tool for studying TRPV4-related diseases .

Mechanism of Action

GSK3395879 exerts its effects by selectively antagonizing the TRPV4 channel. This inhibition occurs with an IC50 of 1 nM for human TRPV4 . The molecular targets and pathways involved include the TRPV4 channel, which plays a role in various physiological processes such as osmoregulation, mechanosensation, and thermosensation .

Comparison with Similar Compounds

GSK3395879 is unique in its high selectivity and oral bioavailability as a TRPV4 antagonist. Similar compounds include methyl salicylate, oleoyl serotonin, and capsaicin, which also target TRP channels but have different selectivity and activity profiles . For example, oleoyl serotonin is an antagonist of TRPV1 with an IC50 of 2.57 μM, while capsaicin is a TRPV1 agonist with an EC50 of 0.29 μM .

Biological Activity

GSK3395879 is a selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) channel, developed for potential therapeutic applications in heart failure and other cardiovascular conditions. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant research findings.

This compound functions primarily as a TRPV4 antagonist, inhibiting the channel's activity with an IC50 value of approximately 1 nM . This high potency makes it a valuable tool for studying TRPV4-related biological processes and for developing novel treatments for conditions such as heart failure and pulmonary edema .

TRPV4 channels are implicated in various physiological and pathological processes, including cardiac fibrosis, hypertrophy, and ischemia-reperfusion injury. By blocking TRPV4 activity, this compound may help mitigate these conditions by reducing calcium influx and subsequent cellular responses that contribute to cardiac dysfunction .

Pharmacological Properties

The pharmacokinetic profile of this compound has been optimized through structure-activity relationship (SAR) studies. Key features include:

- Selectivity : this compound exhibits high selectivity for TRPV4 over other TRP channels.

- Oral Bioavailability : Designed for oral administration, making it suitable for chronic treatment protocols.

- In Vivo Efficacy : Demonstrated effectiveness in preclinical models, particularly in inhibiting TRPV4-mediated pulmonary edema in rats .

In Vivo Studies

A series of in vivo studies have demonstrated the efficacy of this compound in various animal models. For instance:

- Pulmonary Edema Model : In a rat model of pulmonary edema, this compound significantly reduced edema formation, highlighting its potential therapeutic role in pulmonary complications associated with heart failure .

- Cardiac Function : Studies involving TRPV4 knockout mice have shown that the absence of TRPV4 leads to impaired vasorelaxation and altered cardiac electrophysiological properties. Administering this compound to wild-type mice resulted in similar protective effects against cardiac stress responses .

Case Studies

Several case studies have explored the implications of TRPV4 modulation in cardiovascular health:

- Heart Failure Management : A study indicated that this compound could serve as an adjunct therapy to improve outcomes in patients with heart failure by mitigating excessive calcium signaling via TRPV4 inhibition .

- Vascular Health : Research has shown that this compound can reduce vascular leakage and tissue hemorrhage during acute inflammatory responses, suggesting its utility in managing vascular complications associated with various diseases .

Data Tables

The following tables summarize key findings related to this compound's biological activity:

| Property | Value |

|---|---|

| IC50 (TRPV4) | 1 nM |

| Selectivity | High |

| Bioavailability | Oral |

| In Vivo Efficacy | Effective against pulmonary edema |

| Study Type | Findings |

|---|---|

| In Vivo Pulmonary Edema | Reduced edema formation |

| Cardiac Function | Improved vasorelaxation |

| Vascular Health | Decreased vascular leakage |

Properties

IUPAC Name |

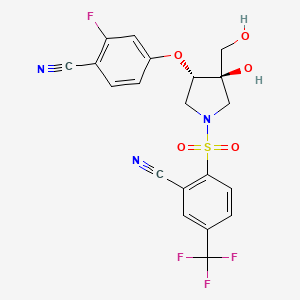

2-[(3R,4S)-4-(4-cyano-3-fluorophenoxy)-3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-5-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F4N3O5S/c21-16-6-15(3-1-12(16)7-25)32-18-9-27(10-19(18,29)11-28)33(30,31)17-4-2-14(20(22,23)24)5-13(17)8-26/h1-6,18,28-29H,9-11H2/t18-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYCYIKGBWRQBC-RBUKOAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)C#N)(CO)O)OC3=CC(=C(C=C3)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@](CN1S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)C#N)(CO)O)OC3=CC(=C(C=C3)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F4N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.